Ethyl 4-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]benzoate
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Overview
Description
Ethyl 4-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]benzoate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an ethyl ester group, a benzoate moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 3,5-dimethyl-1,2-oxazole-4-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2) is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for ester groups.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoate derivatives.
Scientific Research Applications
Ethyl 4-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]benzoate can be compared with other oxazole derivatives and benzoate esters:
Properties
IUPAC Name |
ethyl 4-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-4-20-15(19)11-5-7-12(8-6-11)16-14(18)13-9(2)17-21-10(13)3/h5-8H,4H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLFIMHBZINZTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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